tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate
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Overview
Description
tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and biological applications. This compound is characterized by the presence of a tert-butyl group, a formyl group, and a cycloheptyl ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cycloheptyl derivative. One common method involves the use of tert-butyl carbamate and a cycloheptyl aldehyde under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a protective group in peptide synthesis.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be activated in vivo.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(1S,2R)-2-hydroxycyclobutyl]carbamate
- tert-butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate
- tert-butyl N-[(1S,2R)-2-aminocyclopentyl]methylcarbamate
Uniqueness
tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate is unique due to its specific combination of a formyl group and a cycloheptyl ring, which imparts distinct chemical reactivity and biological activity compared to other carbamates. The presence of the formyl group allows for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11-8-6-4-5-7-10(11)9-15/h9-11H,4-8H2,1-3H3,(H,14,16)/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXWXYLRAYWJGA-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCCC1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCCC[C@H]1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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